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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocols for the

generation and validation of angiotensinogen (Agt) knockout mouse models for research

purposes. The methodologies outlined below utilize the CRISPR-Cas9 system for efficient gene

editing and include protocols for validation and phenotypic characterization.

Introduction
Angiotensinogen (Agt) is the sole precursor of the potent vasoconstrictor peptide angiotensin

II, a key effector molecule of the Renin-Angiotensin System (RAS). The RAS plays a critical

role in the regulation of blood pressure, fluid and electrolyte balance, and cardiovascular

homeostasis.[1][2] Dysregulation of this system is implicated in the pathophysiology of

hypertension, cardiovascular disease, and kidney disease.[3][4] The generation of Agt knockout

mouse models provides a powerful tool to investigate the physiological roles of Agt and to

evaluate novel therapeutic strategies targeting the RAS.[3][5]
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Parameter Wild-Type (WT) Agt-KO
Percentage
Change

Reference

Systolic Blood

Pressure

(mmHg)

~110 - 120 ~70 - 80 ↓ 30-40% [6]

Hepatic Agt

mRNA

Expression

100% Not Detectable ↓ 100% [6]

Plasma

Angiotensinogen
Present Not Detectable ↓ 100% [7]

Plasma Renin

Activity
Normal

Markedly

Elevated
↑ [3]

Heart Rate

(beats/min)
~550 - 650

No significant

change
- [8]

Note: Values are approximate and can vary based on genetic background, age, and

experimental conditions.

Experimental Protocols
Protocol 1: Generation of Angiotensinogen Knockout
Mice using CRISPR-Cas9
This protocol outlines the key steps for generating Agt knockout mice via CRISPR-Cas9-

mediated gene editing in mouse zygotes.[9]

1. Guide RNA (gRNA) Design and Synthesis:

Design two or more gRNAs targeting the early exons of the mouse Agt gene (Gene ID:

11606) to ensure a complete knockout. Online design tools such as Benchling or CRISPOR

can be utilized.[7][10]

Synthesize the designed gRNAs and the Cas9 nuclease. Commercially available kits can be

used for in vitro transcription of gRNA.
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2. Zygote Preparation and Microinjection:

Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).

Microinject a solution containing Cas9 mRNA and the designed gRNAs into the cytoplasm or

pronucleus of the fertilized eggs.[11]

3. Embryo Transfer:

Surgically transfer the microinjected embryos into the oviducts of pseudopregnant surrogate

female mice.

4. Screening for Founder Mice:

After birth, screen the resulting pups for the desired genetic modification using PCR and

Sanger sequencing of genomic DNA isolated from tail biopsies.

Protocol 2: Genotyping of Angiotensinogen Knockout
Mice by PCR
This protocol is for the identification of wild-type, heterozygous, and homozygous knockout

mice.[12]

1. Genomic DNA Extraction:

Isolate genomic DNA from mouse tail clips or ear punches using a commercial DNA

extraction kit or a standard proteinase K digestion followed by isopropanol precipitation.[13]

2. PCR Amplification:

Design three primers: a forward primer upstream of the targeted region, a reverse primer

downstream of the targeted region, and a reverse primer within the deleted sequence.

Set up the PCR reaction with the following components:

Genomic DNA (~100 ng)

Forward Primer (10 µM)
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Wild-Type Reverse Primer (10 µM)

Knockout Reverse Primer (10 µM)

PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2, and buffer)

Nuclease-free water

Perform PCR with the following cycling conditions (example):

Initial denaturation: 95°C for 3 minutes

35 cycles of:

Denaturation: 95°C for 30 seconds

Annealing: 60°C for 30 seconds

Extension: 72°C for 1 minute

Final extension: 72°C for 5 minutes

3. Gel Electrophoresis:

Analyze the PCR products on a 1.5-2% agarose gel. The expected band sizes will differ for

wild-type, heterozygous, and homozygous knockout mice.

Protocol 3: Validation of Angiotensinogen Knockout by
Western Blot
This protocol confirms the absence of Agt protein in knockout mice.[14][15][16]

1. Protein Extraction:

Homogenize liver tissue (the primary site of Agt synthesis) in RIPA buffer supplemented with

protease inhibitors.

Centrifuge the homogenate and collect the supernatant containing the total protein lysate.
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Determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

Separate 20-40 µg of protein per sample on a 10% SDS-polyacrylamide gel.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for angiotensinogen (e.g., goat

anti-mouse AGT) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

4. Detection:

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure

equal protein loading.

Protocol 4: Blood Pressure Measurement in Mice
This protocol describes the non-invasive measurement of blood pressure in conscious mice

using the tail-cuff method.[7][17][18][19]

1. Acclimatization:

Acclimatize the mice to the restraining device and the procedure for at least 3-5 consecutive

days before recording measurements to minimize stress-induced fluctuations in blood
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pressure.

2. Measurement Procedure:

Place the mouse in a restrainer on a warming platform to maintain body temperature and

promote blood flow to the tail.

Position the tail cuff and sensor on the mouse's tail according to the manufacturer's

instructions.

Perform multiple measurement cycles (e.g., 10-20 cycles) and average the readings to

obtain a reliable blood pressure value. Discard the initial few readings to allow for

stabilization.

3. Data Analysis:

Record systolic, diastolic, and mean arterial pressures. Ensure that the measurements are

consistent across several days.
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Caption: Experimental workflow for generating and validating Agt knockout mice.
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Caption: The Renin-Angiotensin System signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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